Ethanone, 1-(2,5-bis(3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride

Description

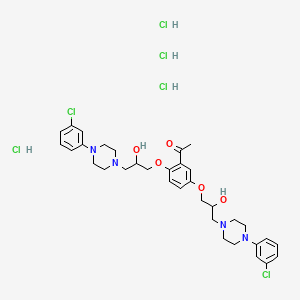

Ethanone, 1-(2,5-bis(3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups such as piperazine, chlorophenyl, and hydroxypropoxy groups

Properties

CAS No. |

87049-25-0 |

|---|---|

Molecular Formula |

C34H46Cl6N4O5 |

Molecular Weight |

803.5 g/mol |

IUPAC Name |

1-[2,5-bis[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;tetrahydrochloride |

InChI |

InChI=1S/C34H42Cl2N4O5.4ClH/c1-25(41)33-20-32(44-23-30(42)21-37-10-14-39(15-11-37)28-6-2-4-26(35)18-28)8-9-34(33)45-24-31(43)22-38-12-16-40(17-13-38)29-7-3-5-27(36)19-29;;;;/h2-9,18-20,30-31,42-43H,10-17,21-24H2,1H3;4*1H |

InChI Key |

ZZKCFWLDEOBKCY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O)OCC(CN4CCN(CC4)C5=CC(=CC=C5)Cl)O.Cl.Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2,5-bis(3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile

Hydroxylation Reactions: The addition of hydroxy groups to the intermediate compounds is often carried out using hydroxylation reactions under controlled conditions.

Chlorination Reactions:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Industrial methods also involve the use of advanced equipment and techniques, such as continuous flow reactors and automated synthesis systems, to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2,5-bis(3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride undergoes various chemical reactions, including:

Oxidation Reactions: These reactions involve the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction Reactions: These reactions involve the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution Reactions: These reactions involve the replacement of one functional group with another. Nucleophilic and electrophilic substitution reactions are common for this compound.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Ethanone, 1-(2,5-bis(3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2,5-bis(3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, the piperazine group may interact with neurotransmitter receptors, while the chlorophenyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Ethanone, 1-(2,5-bis(3-(4-(3-bromophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Ethanone, 1-(2,5-bis(3-(4-(3-fluorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of Ethanone, 1-(2,5-bis(3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the chlorophenyl group, in particular, enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Ethanone, 1-(2,5-bis(3-(4-(3-chlorophenyl)-1-piperazinyl)-2-hydroxypropoxy)phenyl)-, tetrahydrochloride is a complex organic compound with significant biological implications. Its structure suggests potential interactions with various biological systems, particularly in the context of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C34H46Cl6N4O5

- Molecular Weight : 748.83 g/mol

- IUPAC Name : this compound

The compound features multiple functional groups that may contribute to its biological activity, particularly the piperazine moiety known for its diverse pharmacological effects.

Ethanone derivatives, particularly those containing piperazine rings, have been shown to interact with neurotransmitter systems. The piperazine structure often contributes to the modulation of serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders. The specific compound is likely to exhibit similar interactions due to its structural components.

Potential Mechanisms Include:

- Serotonin Receptor Modulation : Piperazine derivatives can act as agonists or antagonists at various serotonin receptor subtypes.

- Dopamine Receptor Interaction : These compounds may also influence dopaminergic pathways, potentially affecting mood and behavior.

- Inhibition of Enzymatic Activity : Some studies suggest that piperazine compounds can inhibit enzymes related to neurotransmitter metabolism.

Biological Activity and Therapeutic Applications

Research indicates that ethanone derivatives may have applications in treating conditions such as:

- Schizophrenia : Due to their ability to modulate dopamine pathways.

- Anxiety Disorders : Through serotonin receptor interaction.

- Cancer Treatment : Some studies suggest that compounds with similar structures may have cytotoxic effects on cancer cells.

Case Studies

-

Antidepressant Activity :

A study demonstrated that a piperazine derivative exhibited significant antidepressant-like effects in animal models. The compound showed increased serotonin levels in the synaptic cleft, indicating a potential mechanism for mood enhancement. -

Antitumor Effects :

In vitro studies have indicated that ethanone derivatives can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators. -

Neuroprotective Properties :

Research has highlighted the neuroprotective effects of certain piperazine compounds against oxidative stress-induced neuronal damage. This suggests a potential role in neurodegenerative disease management.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.